3-Hydroxy-4-(7-methoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Hydroxy-4-(7-methoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)butan-1-one” is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-Hydroxy-4-(7-methoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)butan-1-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with methylene donors under acidic conditions.
Aldol condensation: The formation of the butanone backbone can be accomplished via aldol condensation reactions involving appropriate aldehyde and ketone precursors.
Hydroxylation and methoxylation: Introduction of hydroxyl and methoxy groups can be achieved through selective hydroxylation and methylation reactions using reagents like methanol and catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert ketone groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
Medicine
In medicinal chemistry, the compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
Industrial applications might involve its use in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of “3-Hydroxy-4-(7-methoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)butan-1-one” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4-(7-methoxy-1,3-benzodioxol-5-yl)butan-1-one
- 4-(7-Methoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)butan-1-one
Uniqueness
The unique combination of functional groups in “3-Hydroxy-4-(7-methoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)butan-1-one” may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H20O6 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-hydroxy-4-(7-methoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)butan-1-one |
InChI |
InChI=1S/C19H20O6/c1-22-15-5-3-13(4-6-15)16(21)10-14(20)7-12-8-17(23-2)19-18(9-12)24-11-25-19/h3-6,8-9,14,20H,7,10-11H2,1-2H3 |
InChI Key |
FQIBSYHCSPJXKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(CC2=CC3=C(C(=C2)OC)OCO3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.